molecular formula C11H15BrN2O B1445350 N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide CAS No. 1266227-14-8

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

Cat. No.: B1445350
CAS No.: 1266227-14-8
M. Wt: 271.15 g/mol
InChI Key: NSHIJWZNMMEKJA-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is a bromopyridine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring the N-(5-bromopyridin-3-yl) scaffold are frequently employed in the development of kinase inhibitors, as this structure can act as a key hinge-binding moiety. For instance, closely related analogs have been utilized in the design and synthesis of novel Bcr-Abl inhibitors for chronic myeloid leukemia (CML) research, where they help overcome resistance mutations like T315I . The bromine atom on the pyridine ring makes this compound a versatile precursor for further chemical modifications via cross-coupling reactions, such as Suzuki reactions, allowing researchers to explore diverse chemical space . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-11(2,3)5-10(15)14-9-4-8(12)6-13-7-9/h4,6-7H,5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHIJWZNMMEKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249848
Record name N-(5-Bromo-3-pyridinyl)-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266227-14-8
Record name N-(5-Bromo-3-pyridinyl)-3,3-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266227-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-3-pyridinyl)-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 5-Bromopyridin-3-amine

  • 5-Bromopyridin-3-amine can be synthesized by selective bromination of pyridin-3-amine derivatives or purchased commercially.
  • Bromination is typically controlled to avoid multiple substitutions, often employing bromine or N-bromosuccinimide (NBS) under mild conditions.
  • Literature indicates bromination in acetic acid with catalytic hydrogen bromide (HBr) can improve selectivity and yield for related bromopyridine compounds.

Activation of 3,3-Dimethylbutanoic Acid

  • The bulky 3,3-dimethylbutanoic acid is converted into its acid chloride form using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
  • This activated intermediate is more reactive toward nucleophilic attack by the amine.
  • Conditions are typically anhydrous and under inert atmosphere to prevent hydrolysis.

Amide Bond Formation

  • The key step involves coupling 5-bromopyridin-3-amine with 3,3-dimethylbutanoyl chloride.
  • This reaction is performed in an aprotic solvent such as dichloromethane or acetonitrile at low to ambient temperatures.
  • A base like triethylamine or pyridine is added to neutralize the hydrogen chloride generated.
  • Reaction times vary but generally proceed for several hours to ensure completion.
  • Alternative coupling agents such as PyBOP or carbodiimides (e.g., EDC, DCC) can be used for direct condensation of the acid and amine without pre-activation.

Purification

  • The crude product is purified by column chromatography using silica gel.
  • Elution solvents often include mixtures of ethyl acetate and hexanes.
  • The purified compound is characterized by NMR, LC-MS, and melting point analysis to confirm structure and purity.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Bromination of pyridin-3-amine Bromine, catalytic HBr, acetic acid, 20-50 °C 85-90 Controlled addition to minimize side products
Acid chloride formation 3,3-Dimethylbutanoic acid + SOCl2, reflux 90-95 Anhydrous conditions critical
Amide coupling 5-Bromopyridin-3-amine + acid chloride, triethylamine, DCM, 0-25 °C 80-88 Alternative: PyBOP coupling in CH3CN
Purification Silica gel chromatography, EtOAc/Hexane >95 purity Confirmed by 1H NMR and LC-MS

Alternative Synthetic Approaches

  • Direct amide coupling without acid chloride: Using coupling reagents such as PyBOP or EDC to activate the acid in situ, avoiding hazardous acid chloride intermediates.
  • Suzuki coupling strategies: For related pyridine derivatives, Pd-catalyzed Suzuki cross-coupling is used to install substituents on bromopyridines, but for this amide, direct condensation is preferred.
  • Bromination optimization: Recent patents describe bromination in acetic acid with catalytic HBr to improve safety and yield for brominated adamantane derivatives, which could be adapted for pyridine bromination.

Summary of Key Research Findings

  • The amide bond formation between 5-bromopyridin-3-amine and 3,3-dimethylbutanoic acid derivatives is reliably achieved via acid chloride intermediates or modern coupling reagents.
  • Bromination methods employing catalytic HBr in acetic acid provide improved selectivity and safety profiles for preparing bromopyridine intermediates.
  • Purification by silica gel chromatography yields high-purity this compound suitable for pharmaceutical or research applications.
  • Characterization by NMR and mass spectrometry confirms the structural integrity of the final compound.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the context of its use .

Comparison with Similar Compounds

Functional Group Variations: Thioamides vs. Amides

Compound 5T (N,N'-(3,6-Dichloro-9H-carbazole-1,8-diyl)bis(3,3-dimethylbutanethioamide)) and 5AT (N-(3,6-Dichloro-8-(3,3-dimethylbutanethioamido)-9H-carbazol-1-yl)-3,3-dimethylbutanamide) from replace the amide oxygen with sulfur, forming thioamides. Key differences include:

  • Electronic properties : Thioamides exhibit weaker hydrogen-bonding capacity but greater π-backbonding, altering solubility and intermolecular interactions.
  • Thermal stability : Thioamides decompose at 278–282°C, while amides (e.g., the target compound) typically exhibit higher thermal stability due to stronger hydrogen bonding .
  • Biological activity : Thioamides are often explored for transmembrane anion transport, whereas amides like the target compound are more common in fungicidal applications (e.g., diclocymet, ) .

Alkyl Chain Branching vs. Linear Chains

Compounds 5a–5d () feature linear alkyl amides (butyramide to heptanamide) attached to a sulfamoylphenyl group. Comparisons with the target compound reveal:

  • Melting points : Branched pivalamide (target compound) likely has a higher melting point than linear analogs (e.g., 5a: 180–182°C vs. 5c: 142–143°C) due to improved crystalline packing .

Aromatic Substitution Patterns

  • Diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide, ): Shares the 3,3-dimethylbutanamide group but substitutes the pyridine ring with a 2,4-dichlorophenyl moiety. This structural variation correlates with fungicidal activity, suggesting the dichlorophenyl group enhances target binding in fungal enzymes .
  • Hedgehog signaling inhibitor (): Incorporates 3,3-dimethylbutanamide within a complex pharmacophore, demonstrating the group’s versatility in drug design for modulating protein-protein interactions .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Melting Point/Decomposition (°C) Biological Activity Key Structural Feature
N-(5-Bromopyridin-3-yl)-3,3-dimethylbutanamide C₁₁H₁₃BrN₂O Not reported (estimated >150°C) Under investigation Bromopyridine + pivalamide
Diclocymet () C₁₅H₁₈Cl₂N₂O Not reported Fungicide Dichlorophenyl + pivalamide
Compound 5T () C₂₄H₂₆Cl₂N₄S₂ 278 (decomp.) Anion transport Thioamide + carbazole core
Compound 5a () C₁₄H₁₇N₂O₅S 180–182 Not reported Linear butyramide + sulfamoyl

Biological Activity

Overview

N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, featuring a bromine atom at the 5-position of the pyridine ring and a 3,3-dimethylbutanamide group, suggests various mechanisms of action that may be exploited in therapeutic applications.

  • Chemical Formula: C12H15BrN2O
  • Molecular Weight: 271.17 g/mol
  • CAS Number: 1266227-14-8

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways depending on the context of its use.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Research indicates that it can inhibit the proliferation of certain cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)10Induces apoptosis
MCF-7 (breast cancer)15Cell cycle arrest in G0/G1 phase
A549 (lung cancer)20Inhibition of tumor growth

The anticancer mechanism is thought to involve the modulation of cell cycle progression and induction of apoptosis, making it a valuable compound for further investigation in cancer therapeutics.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics .
  • Cancer Cell Line Evaluation : In vitro studies conducted on various cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This study highlighted the compound's potential as an anticancer agent targeting specific signaling pathways involved in tumor growth .

Q & A

Q. What are the established synthetic routes for N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide, and what reaction conditions are critical for optimal yield?

  • Methodological Answer: The compound can be synthesized via amidation of 5-bromopyridin-3-amine with 3,3-dimethylbutanoyl chloride. Key steps include:
  • Reagent Selection: Use a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction .
  • Solvent Optimization: Dichloromethane (DCM) or tetrahydrofuran (THF) is recommended for solubility and reaction efficiency .
  • Temperature Control: Maintain 0–25°C to prevent side reactions and ensure high purity .
  • Purification: Column chromatography or recrystallization is typically employed for isolation .

Q. Table 1. Synthesis Conditions for Analogous Bromopyridine Amides

ReactantsBaseSolventTemperatureReference
5-Bromopyridine-3-amine + Sulfonyl chlorideTriethylamineDCMRT
Piperidin-3-amine + Butyryl chlorideNot specifiedTHF0°C to RT

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify functional groups (e.g., amide protons at δ ~6.5–7.5 ppm, pyridine ring protons at δ ~8.0–9.0 ppm) .
  • X-ray Crystallography: Use SHELX or ORTEP-III to resolve crystal packing and bond angles. Data collection at low temperature (e.g., 100 K) enhances resolution .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (C11_{11}H14_{14}BrN2_{2}O expected m/z: 283.02) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer:
  • Assay Standardization: Control variables like cell line selection, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Target Validation: Use knockout models or siRNA to confirm specificity for suspected targets (e.g., ion channels or enzymes) .
  • Dose-Response Curves: Perform EC50_{50}/IC50_{50} studies to differentiate efficacy from off-target effects .

Q. How can computational chemistry predict the reactivity and binding interactions of this compound?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the bromopyridine moiety’s halogen bonding potential .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for synthetic modifications .
  • MD Simulations: Simulate solvation effects (e.g., in water or lipid bilayers) to assess membrane permeability .

Q. What experimental designs optimize the scalability and reproducibility of this compound synthesis?

  • Methodological Answer:
  • Flow Chemistry: Implement continuous flow reactors to enhance mixing and heat transfer, reducing reaction time from hours to minutes .
  • In-line Analytics: Use FTIR or HPLC monitoring to detect intermediates and adjust conditions in real time .
  • DoE (Design of Experiments): Apply factorial design to optimize variables (e.g., stoichiometry, temperature) for ≥90% yield .

Q. How does polymorphism affect the physicochemical properties of this compound, and how can it be controlled?

  • Methodological Answer:
  • Screening Polymorphs: Use solvent evaporation (e.g., ethanol/water mixtures) or slurry conversion to identify stable forms .
  • Thermal Analysis: DSC/TGA profiles differentiate crystalline vs. amorphous phases, guiding storage conditions (e.g., desiccated at 4°C) .
  • Patent Strategies: Refer to amorphous form stabilization techniques, such as co-crystallization with carboxylic acids .

Q. Table 2. Recommended Analytical Techniques for Structural and Functional Analysis

TechniqueApplicationTools/SoftwareReference
X-ray CrystallographyPolymorph identificationSHELX, ORTEP-III
HPLC-MSPurity assessment and degradation studiesAgilent/Q-TOF
Isothermal Titration Calorimetry (ITC)Binding affinity measurementMicroCal PEAQ-ITC

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromopyridin-3-yl)-3,3-dimethylbutanamide

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